3-Fluoro-4-(3-methylmorpholin-4-yl)aniline
Description
3-Fluoro-4-(3-methylmorpholin-4-yl)aniline is a fluorinated aniline derivative featuring a morpholine ring substituted with a methyl group at the 3-position. Its molecular formula is C₁₁H₁₄FN₂O, with a molar mass of 210.24 g/mol. The compound combines a fluorine atom at the benzene ring’s 3-position and a 3-methylmorpholine moiety at the 4-position.
Properties
IUPAC Name |
3-fluoro-4-(3-methylmorpholin-4-yl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-8-7-15-5-4-14(8)11-3-2-9(13)6-10(11)12/h2-3,6,8H,4-5,7,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUOALIUFIAHFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=C(C=C(C=C2)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(3-methylmorpholin-4-yl)aniline typically involves the reaction of 3-fluoroaniline with 3-methylmorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(3-methylmorpholin-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluorine atom or the aniline group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline or morpholine derivatives.
Scientific Research Applications
3-Fluoro-4-(3-methylmorpholin-4-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3-methylmorpholin-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and morpholine ring play crucial roles in enhancing the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
The following analysis compares 3-Fluoro-4-(3-methylmorpholin-4-yl)aniline with structurally analogous aniline derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Structural Analogues and Substituent Effects
| Compound Name | Substituent at 4-Position | Key Structural Differences | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|---|---|
| 3-Fluoro-4-(4-morpholinyl)aniline | Morpholine (no methyl substitution) | Lacks the 3-methyl group on morpholine | C₁₀H₁₂FN₂O | 196.22 |
| 3-Fluoro-4-(4-propylpiperazin-1-yl)aniline | 4-Propylpiperazine | Piperazine ring with propyl chain | C₁₃H₂₀FN₃ | 237.32 |
| 3-Fluoro-4-(3-methylpiperidinyl)aniline | 3-Methylpiperidine | Piperidine ring (no oxygen) vs. morpholine | C₁₂H₁₆FN₂ | 206.27 |
| 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline | Pyridin-4-ylmethoxy group | Ether linkage with pyridine substituent | C₁₂H₁₁FN₂O | 218.23 |
| 3-Fluoro-4-(tetrahydro-2-furanylmethoxy)aniline | Tetrahydrofuranmethoxy group | Ether linkage with tetrahydrofuran | C₁₁H₁₄FNO₂ | 211.23 |
Key Observations :
- Morpholine vs.
- Methyl Substitution : The 3-methyl group on morpholine in the target compound introduces steric effects that may enhance selectivity in enzyme binding compared to unmethylated morpholine derivatives .
- Fluorine Position : Fluorine at the 3-position (common across analogues) stabilizes the aromatic ring and modulates electron density, influencing interactions with hydrophobic enzyme pockets .
Physicochemical Properties
- Solubility : Morpholine-containing derivatives (e.g., 3-Fluoro-4-(4-morpholinyl)aniline ) exhibit higher solubility in polar solvents compared to piperidine analogues due to the oxygen atom .
- Melting Points : Morpholine derivatives generally have higher melting points (e.g., 61–62°C for 3-Fluoro-4-(tetrahydro-2-furanylmethoxy)aniline ) due to crystalline packing influenced by hydrogen bonding .
Biological Activity
3-Fluoro-4-(3-methylmorpholin-4-yl)aniline is a fluorinated organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound, characterized by the presence of a fluorine atom and a morpholine group, has been investigated for various biological activities, including antimicrobial properties and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₃FN₂O. Its structure includes an aniline moiety with a fluorine substituent on the aromatic ring and a morpholine group that enhances its reactivity and biological activity. The addition of fluorine is known to improve the electronic properties of organic compounds, making them more effective in biological applications.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : This compound has shown effectiveness against a range of microbial pathogens. It acts by inhibiting specific enzymes and pathways critical for microbial growth and biofilm formation.
- Enzyme Inhibition : Molecular docking studies suggest that derivatives of this compound can effectively bind to target proteins, enhancing their therapeutic potential. This includes inhibition of proteasome activity, which is crucial in many diseases, including cancer .
Antimicrobial Studies
A study evaluating the antimicrobial efficacy of this compound demonstrated its ability to inhibit bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 25.0 µg/mL. This performance was compared favorably against standard antimicrobial agents like linezolid .
Enzyme Interaction Studies
In vitro studies have shown that this compound can inhibit enzymes associated with microbial resistance mechanisms. For instance, it was found to inhibit biofilm formation in bacterial strains, which is a significant factor in chronic infections.
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics and biological activities of compounds structurally related to this compound:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-Fluoroaniline | Aniline with a fluorine substituent | Precursor in drug synthesis |
| 4-Morpholinoaniline | Morpholine group on the para position | Used extensively in medicinal chemistry |
| 2-Fluoro-N-(morpholinyl)aniline | Morpholine at the ortho position | Exhibits different biological activities |
The mechanism through which this compound exerts its biological effects is primarily through enzyme inhibition and disruption of cellular processes in microorganisms. The fluorine atom enhances binding affinity to target proteins, while the morpholine group contributes to the overall stability and solubility of the compound in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
